![molecular formula C18H22N2O3 B2378415 1-[(7,8-Dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide CAS No. 851790-58-4](/img/structure/B2378415.png)

1-[(7,8-Dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

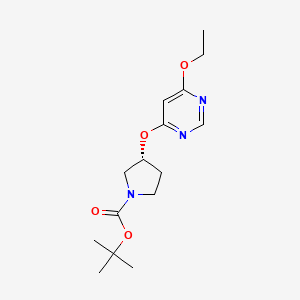

Molecular Structure Analysis

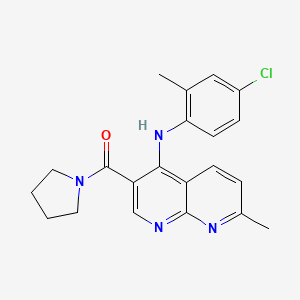

The molecular formula of this compound is C18H22N2O3. The molecular weight is 314.385. For a detailed molecular structure, it’s recommended to use structure search tools provided by chemical suppliers.Physical and Chemical Properties Analysis

The compound has been characterized using various techniques such as NMR and IR spectroscopy . The NMR spectrum provides information about the hydrogen atoms in the molecule, while the IR spectrum provides information about the functional groups .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

Compounds structurally related to "1-[(7,8-Dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide" have been synthesized and assessed for their analgesic and anti-inflammatory properties. For instance, the novel synthesis of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone showcased significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, highlighting the therapeutic potential of these compounds (Abu‐Hashem et al., 2020). Similarly, the discovery of piperidine-4-carboxamides as inhibitors of soluble epoxide hydrolase from high-throughput screening further emphasizes the importance of such compounds in developing new therapeutic agents (Thalji et al., 2013).

Molecular Interactions and Antagonistic Activities

Molecular interaction studies of compounds similar to "this compound" with biological targets have provided insights into their mode of action. For example, the molecular interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor revealed significant findings on the steric binding interactions and the role of specific substituents in conferring antagonist activity (Shim et al., 2002).

Chemical Synthesis and Structural Analysis

The synthesis and structural analysis of related compounds have contributed to a deeper understanding of their chemical properties and potential applications. The synthesis of polyamides containing uracil and adenine, for example, showcases the versatility of these compounds in creating materials with specific molecular weights and solubility characteristics, which could have implications in various scientific fields (Hattori & Kinoshita, 1979).

Tubulin Inhibition and Antiproliferative Effects

The discovery of a new chemical class of antiproliferative agents, including 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, acting as tubulin inhibitors, underscores the potential of such compounds in cancer research. These compounds demonstrated significant antiproliferative activity and were confirmed to act as tubulin inhibitors through biochemical assays, highlighting their potential as therapeutic agents in treating cancer (Krasavin et al., 2014).

Wirkmechanismus

Target of Action

Compounds with similar structures have been known to interact with various cellular targets, influencing numerous biological processes .

Mode of Action

Based on its structural similarity to other coumarin derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .

Biochemical Pathways

Coumarin derivatives have been reported to influence various biochemical pathways, including those involved in cell proliferation, apoptosis, and inflammation .

Pharmacokinetics

They are primarily metabolized in the liver and excreted via the kidneys .

Result of Action

Coumarin derivatives have been reported to exhibit various biological activities, including anti-inflammatory, anticoagulant, and anticancer effects .

Eigenschaften

IUPAC Name |

1-[(7,8-dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3/c1-11-3-4-15-14(9-16(21)23-17(15)12(11)2)10-20-7-5-13(6-8-20)18(19)22/h3-4,9,13H,5-8,10H2,1-2H3,(H2,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWYJYNXQBBZLKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=CC(=O)O2)CN3CCC(CC3)C(=O)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001327740 |

Source

|

| Record name | 1-[(7,8-dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001327740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

46.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49677511 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

851790-58-4 |

Source

|

| Record name | 1-[(7,8-dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001327740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-butyl-1,7-dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2378333.png)

![2-[2-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]pyridazin-3-one](/img/structure/B2378334.png)

![3-Fluoro-N-[2-[[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]amino]-2-oxoethyl]benzamide](/img/structure/B2378336.png)

![2-[3-(Difluoromethyl)phenyl]propan-1-ol](/img/structure/B2378338.png)

![7-(4-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2378341.png)

![1-[3-[6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2378351.png)

![N-(Cyclopropylmethyl)-4-[3-methylsulfanyl-5-(1-methyltriazol-4-yl)-1,2,4-triazol-4-yl]benzamide](/img/structure/B2378352.png)